

Spectroscopic data of "1-Bromo-2-(methoxymethyl)benzene" (^1H NMR, ^{13}C NMR, IR)

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Compound of Interest

Compound Name:	1-Bromo-2-(methoxymethyl)benzene
Cat. No.:	B1281725

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Spectroscopic Profile of 1-Bromo-2-(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromo-2-(methoxymethyl)benzene**. This document details the ^1H NMR, ^{13}C NMR, and Infrared (IR) spectral data, accompanied by detailed experimental protocols for data acquisition. The information is presented to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **1-Bromo-2-(methoxymethyl)benzene**.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55 - 7.52	m	1H	Ar-H
7.33 - 7.29	m	1H	Ar-H
7.17 - 7.12	m	2H	Ar-H
4.63	s	2H	-CH ₂ -
3.45	s	3H	-OCH ₃

Ar-H denotes aromatic protons. Multiplicity is abbreviated as s (singlet) and m (multiplet).

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
138.4	Ar-C
132.8	Ar-CH
128.9	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
123.0	Ar-C-Br
72.8	-CH ₂ -
58.4	-OCH ₃

Ar-C denotes a quaternary aromatic carbon.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Interpretation
3064	C-H stretch (aromatic)
2924, 2854	C-H stretch (aliphatic)
1590, 1469, 1442	C=C stretch (aromatic)
1105	C-O stretch (ether)
1024	C-Br stretch
750	C-H bend (ortho-disubstituted aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 10-20 mg of **1-Bromo-2-(methoxymethyl)benzene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).^[1] The solution is then transferred to a 5 mm NMR tube.^[1]
2. Instrument Setup and Data Acquisition: The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.^{[1][2]} The instrument is locked onto the deuterium signal of the CDCl₃ solvent.^[3] Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.^[1]
 - For ¹H NMR: A standard single-pulse experiment is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.^[1]
 - For ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.^{[1][3]}

3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. [1] The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

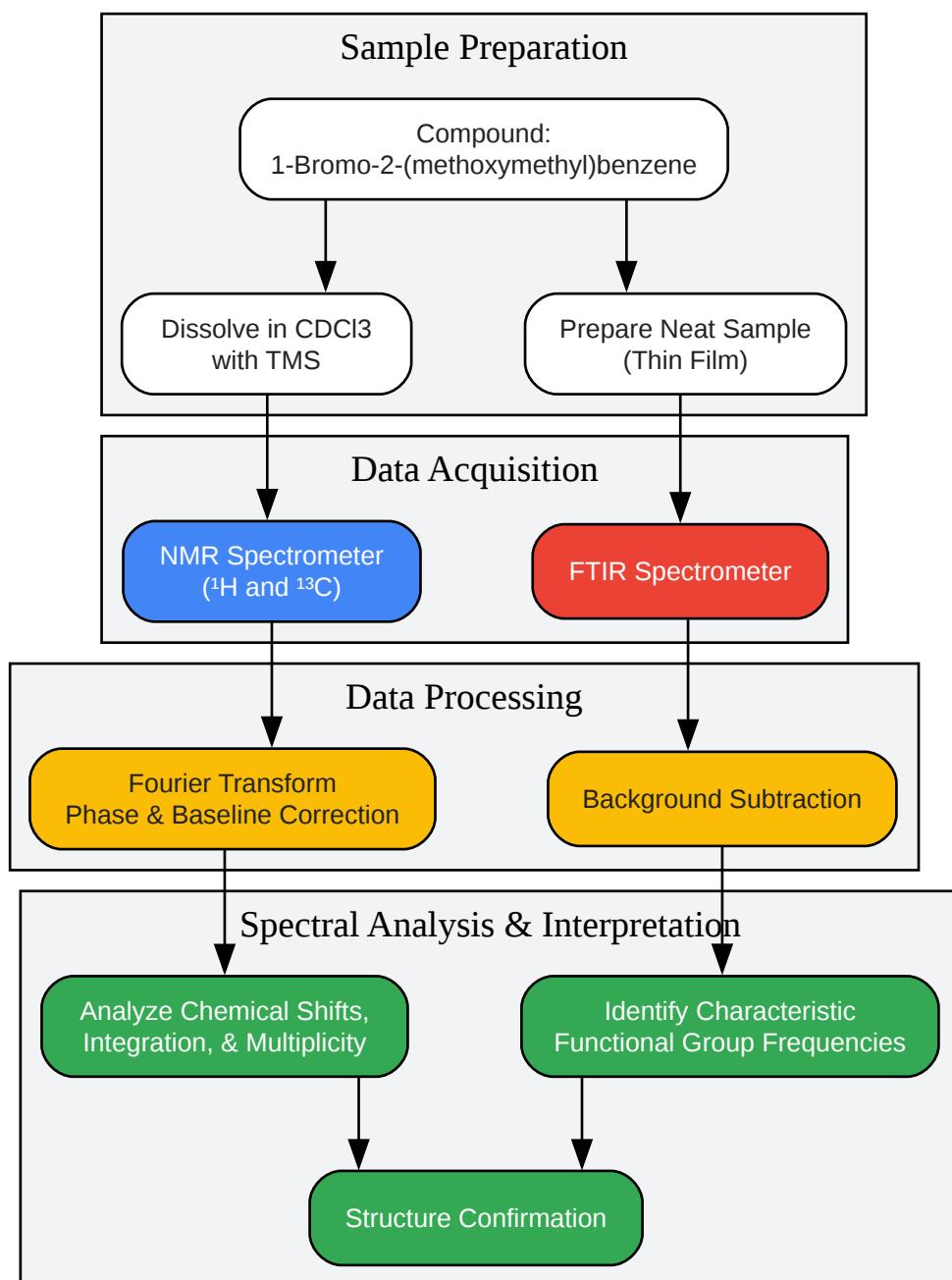
1. Sample Preparation: For a liquid sample like **1-Bromo-2-(methoxymethyl)benzene**, the spectrum can be obtained using the neat technique. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. [4] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[4]

2. Instrument Setup and Data Acquisition: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of the empty sample holder (or salt plates) is recorded first.[5] The prepared sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired.[5] Spectra are typically recorded in the mid-IR range, from 4000 cm^{-1} to 400 cm^{-1} .[5]

3. Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically done automatically by the instrument's software.[5] This process removes interfering signals from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-2-(methoxymethyl)benzene**.



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